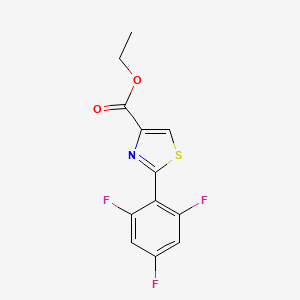
1-(2-Ethyl-5-nitrophenyl)guanidine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(2-Ethyl-5-nitrophenyl)guanidine is a chemical compound that belongs to the class of guanidines. Guanidines are known for their versatile applications in various fields, including pharmaceuticals, organocatalysis, and organic synthesis. The compound’s structure features a guanidine group attached to a 2-ethyl-5-nitrophenyl moiety, making it a valuable scaffold for further chemical modifications and applications.
准备方法
The synthesis of 1-(2-Ethyl-5-nitrophenyl)guanidine can be achieved through several methods. One common approach involves the reaction of 2-ethyl-5-nitroaniline with a guanylating agent such as S-methylisothiourea. The reaction typically occurs under mild conditions and yields the desired guanidine derivative. Industrial production methods may involve the use of transition metal catalysts to enhance the efficiency and selectivity of the reaction .
化学反应分析
1-(2-Ethyl-5-nitrophenyl)guanidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitro derivatives.
Reduction: Reduction reactions can convert the nitro group to an amino group, leading to the formation of 1-(2-Ethyl-5-aminophenyl)guanidine.
Substitution: The guanidine group can participate in nucleophilic substitution reactions, allowing for the introduction of different substituents. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as hydrogen gas with a palladium catalyst, and nucleophiles like amines
科学研究应用
1-(2-Ethyl-5-nitrophenyl)guanidine has found applications in various scientific research fields:
Chemistry: It serves as a building block for the synthesis of more complex guanidine derivatives and heterocycles.
Biology: The compound’s ability to form hydrogen bonds and its high basicity make it useful in studying enzyme interactions and protein-ligand binding.
Medicine: Guanidine derivatives are explored for their potential as kinase inhibitors and DNA minor groove binders, which can have therapeutic implications.
Industry: The compound is used in the development of organocatalysts for stereoselective organic transformations
作用机制
The mechanism of action of 1-(2-Ethyl-5-nitrophenyl)guanidine involves its interaction with molecular targets through hydrogen bonding and electrostatic interactions. The guanidine group can form stable complexes with various biological molecules, influencing their activity and function. This interaction is crucial in its role as an enzyme inhibitor or a ligand in protein binding studies .
相似化合物的比较
1-(2-Ethyl-5-nitrophenyl)guanidine can be compared with other guanidine derivatives such as:
1-(2-Methyl-5-nitrophenyl)guanidine: Similar structure but with a methyl group instead of an ethyl group.
1-(2-Ethyl-4-nitrophenyl)guanidine: The nitro group is positioned differently on the phenyl ring.
1-(2-Ethyl-5-aminophenyl)guanidine: The nitro group is reduced to an amino group. These compounds share similar chemical properties but differ in their reactivity and applications due to the variations in their substituents
属性
分子式 |
C9H12N4O2 |
|---|---|
分子量 |
208.22 g/mol |
IUPAC 名称 |
2-(2-ethyl-5-nitrophenyl)guanidine |
InChI |
InChI=1S/C9H12N4O2/c1-2-6-3-4-7(13(14)15)5-8(6)12-9(10)11/h3-5H,2H2,1H3,(H4,10,11,12) |
InChI 键 |
NOZVEGLEKKSUTQ-UHFFFAOYSA-N |
规范 SMILES |
CCC1=C(C=C(C=C1)[N+](=O)[O-])N=C(N)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


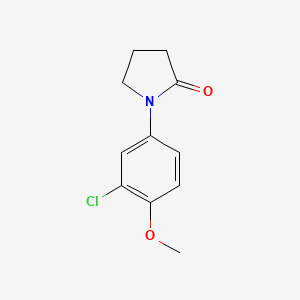
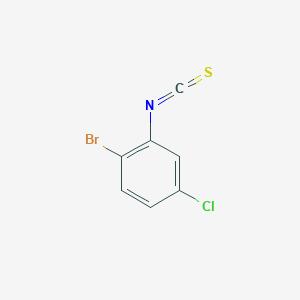

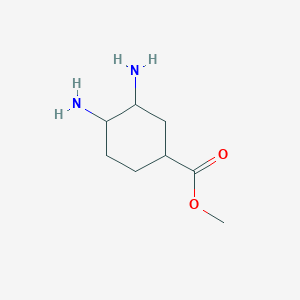
![[(1S)-1-[2-(Diphenylphosphino)phenyl]ethyl](diphenylphosphino)amine](/img/structure/B13685199.png)
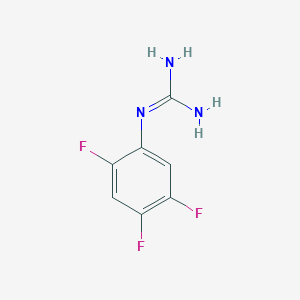
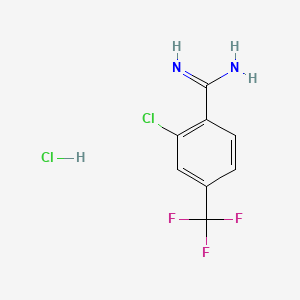
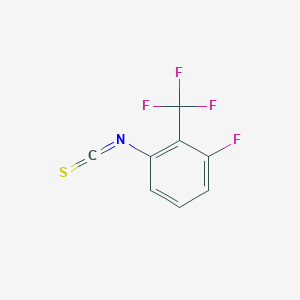
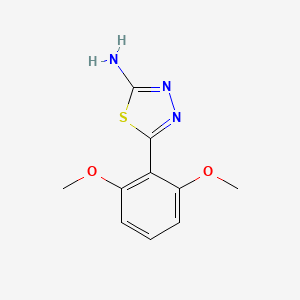
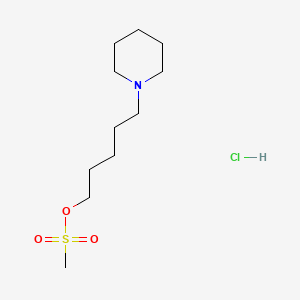
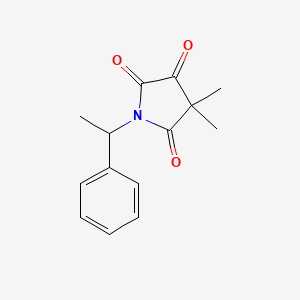
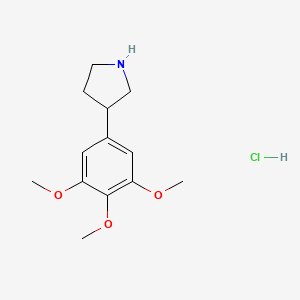
![2-(2-Fluorophenyl)-6-methoxyimidazo[1,2-a]pyridine](/img/structure/B13685247.png)
